molecular formula C9H17N3 B2696292 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine CAS No. 1006323-23-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

Cat. No.: B2696292
CAS No.: 1006323-23-4
M. Wt: 167.256
InChI Key: SUCOQMBDEKSPDE-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and an amine group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine typically involves the reaction of 3,5-dimethylpyrazole with a suitable butan-1-amine derivative. One common method involves the alkylation of 3,5-dimethylpyrazole with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butan-1-amine chain. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCOQMBDEKSPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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